molecular formula C11H18N2 B13530738 2-(6-Tert-butylpyridin-2-yl)ethan-1-amine

2-(6-Tert-butylpyridin-2-yl)ethan-1-amine

Cat. No.: B13530738
M. Wt: 178.27 g/mol
InChI Key: OOBQNCRJUYCTDN-UHFFFAOYSA-N
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Description

2-(6-Tert-butylpyridin-2-yl)ethan-1-amine is an organic compound characterized by a pyridine ring substituted with a tert-butyl group at the 6-position and an ethylamine chain at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-bromo-6-tert-butylpyridine.

    Grignard Reaction: The bromo compound is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Addition of Ethylamine: The Grignard reagent is then reacted with ethylamine under controlled conditions to yield 2-(6-tert-butylpyridin-2-yl)ethan-1-amine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Continuous Flow Reactors: To enhance reaction efficiency and yield.

    Automated Systems: For precise control over reaction conditions such as temperature, pressure, and reagent addition rates.

    Scalable Purification Techniques: Such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The ethylamine chain can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.

Major Products

    N-oxides: From oxidation reactions.

    Reduced Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Ligand Design: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals.

    Catalysis: It may serve as a catalyst or catalyst precursor in various organic transformations.

Biology

    Biochemical Probes: Used in the design of probes for studying biological systems.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

    Material Science: Utilized in the synthesis of advanced materials with specific properties.

    Polymer Chemistry: Incorporated into polymer backbones to impart unique characteristics.

Mechanism of Action

The mechanism by which 2-(6-tert-butylpyridin-2-yl)ethan-1-amine exerts its effects depends on its application. For instance, as a ligand, it coordinates with metal centers through the nitrogen atoms in the pyridine ring and the amine group, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(6-Tert-butylpyridin-2-yl)ethanol: Similar structure but with an alcohol group instead of an amine.

    2-(6-Tert-butylpyridin-2-yl)acetic acid: Contains a carboxylic acid group instead of an ethylamine chain.

    2-(6-Tert-butylpyridin-2-yl)methanamine: Features a methanamine group instead of an ethan-1-amine chain.

Uniqueness

2-(6-Tert-butylpyridin-2-yl)ethan-1-amine is unique due to the presence of both a bulky tert-butyl group and an ethylamine chain, which can influence its reactivity and interactions with other molecules. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-(6-tert-butylpyridin-2-yl)ethanamine

InChI

InChI=1S/C11H18N2/c1-11(2,3)10-6-4-5-9(13-10)7-8-12/h4-6H,7-8,12H2,1-3H3

InChI Key

OOBQNCRJUYCTDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=N1)CCN

Origin of Product

United States

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